Adjuvant-Induced Arthritis: ~80-Fold Potency Gain Over Unsubstituted 4-Biphenylylacetylene
In the adjuvant-induced arthritis rat model (Mycobacterium tuberculosis suspension injected into the hind paw; daily oral dosing for 13 days), (3-chloro-4-phenylphenyl)acetylene (i.e., 3-Chloro-4'-ethynylbiphenyl) produced 56% inhibition of paw volume increase at Day 7 and 50% at Day 14 at an oral dose of only 0.3 mg·kg⁻¹. By contrast, the unsubstituted parent compound 4-biphenylylacetylene required a dose of 25 mg·kg⁻¹ to achieve only 29% inhibition at Day 7 and 37% at Day 14—an approximately 80-fold higher dose for inferior efficacy [1]. At 1 mg·kg⁻¹, 4-biphenylylacetylene produced 0% inhibition at both time points, while the target compound at the same dose yielded 34%/41% (Day 7/Day 14) [1].
| Evidence Dimension | Anti-inflammatory potency: percent inhibition of paw volume increase in adjuvant-induced arthritis (rat) |
|---|---|
| Target Compound Data | 0.3 mg·kg⁻¹ p.o.: Day 7 = 56%, Day 14 = 50%; 1.0 mg·kg⁻¹: Day 7 = 34%, Day 14 = 41%; 0.1 mg·kg⁻¹: Day 7 = 21%, Day 14 = 36% |
| Comparator Or Baseline | 4-Biphenylylacetylene (unsubstituted): 25 mg·kg⁻¹ p.o.: Day 7 = 29%, Day 14 = 37%; 1.0 mg·kg⁻¹: Day 7 = 0%, Day 14 = 0% |
| Quantified Difference | ~80-fold lower dose (0.3 vs. 25 mg·kg⁻¹) yields 1.4-1.9× higher Day 7 efficacy and 1.4× higher Day 14 efficacy; at equimolar low dose (1 mg·kg⁻¹), 34-41% inhibition vs. 0% for comparator |
| Conditions | Male specific-pathogen-free albino rats (~200 g); Mycobacterium tuberculosis adjuvant injected into plantar surface of right hind foot; oral administration daily for 13 days; paw volume measured on Days 2, 7, and 14 via mercury displacement digital volumetry (Winter et al., Arthritis & Rheumatism 9:394, 1966 protocol) [1] |
Why This Matters
This demonstrates that the 3-chloro substitution is not a passive structural feature but a critical driver of in vivo pharmacological potency; procurement of the unsubstituted analog would yield either negative or misleading SAR results at concentrations where the target compound shows robust efficacy.
- [1] Allen & Hanburys Ltd. Halogenated Ethynyl Biphenyls. United States Patent US 4,301,313. Filed November 8, 1974, granted November 17, 1981. See Examples 56–58, table at column lines corresponding to adjuvant arthritis percent inhibition data for (3-chloro-4-phenylphenyl)acetylene vs. 4-biphenylylacetylene. View Source
